molecular formula C20H33N3O7 B1216331 Pentaerythritol tris(3-(1-aziridinyl)propionate) CAS No. 57116-45-7

Pentaerythritol tris(3-(1-aziridinyl)propionate)

Cat. No.: B1216331
CAS No.: 57116-45-7
M. Wt: 427.5 g/mol
InChI Key: KAPCRJOPWXUMSQ-UHFFFAOYSA-N
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Description

Pentaerythritol tris(3-(1-aziridinyl)propionate) is a polyfunctional aziridine compound known for its high reactivity and cross-linking capabilities. It is commonly used in various industrial applications due to its ability to enhance the physical and chemical properties of materials. The compound is characterized by its molecular formula C20H33N3O7 and a molecular weight of 427.49 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pentaerythritol tris(3-(1-aziridinyl)propionate) is synthesized by reacting pentaerythritol with 3-(1-aziridinyl)propionic acid or its derivatives under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the aziridine rings .

Industrial Production Methods: In industrial settings, the production of pentaerythritol tris(3-(1-aziridinyl)propionate) involves large-scale reactions in controlled environments to ensure high yield and purity. The process includes the careful control of temperature, pH, and reaction time to optimize the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions: Pentaerythritol tris(3-(1-aziridinyl)propionate) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of pentaerythritol tris(3-(1-aziridinyl)propionate) involves the reactivity of its aziridine rings. These rings can react with active hydrogen groups, such as those found in carboxyl, hydroxyl, and amino groups, leading to the formation of covalent bonds. This cross-linking capability enhances the mechanical strength, chemical resistance, and thermal stability of the materials it is incorporated into .

Comparison with Similar Compounds

Uniqueness: Pentaerythritol tris(3-(1-aziridinyl)propionate) is unique due to its high reactivity and ability to form stable cross-links with a wide range of polymers. This makes it particularly valuable in applications requiring enhanced durability and resistance to harsh conditions .

Biological Activity

Pentaerythritol tris(3-(1-aziridinyl)propionate) (PTAP) is a polyfunctional aziridine compound recognized for its significant biological activity and reactivity. This article provides an in-depth examination of its biochemical properties, cellular effects, molecular mechanisms, and applications in various fields.

Chemical Structure and Properties

PTAP is characterized by its tri-functional structure, featuring three aziridine rings attached to a pentaerythritol backbone. Its molecular formula is C20H33N3O7C_{20}H_{33}N_{3}O_{7} with a molecular weight of approximately 427.5 g/mol . The compound's electrophilic nature allows it to participate in nucleophilic reactions, making it a valuable crosslinking agent in various industrial applications .

Reactivity: PTAP exhibits high reactivity with active hydrogen groups, enabling it to form stable covalent bonds with enzymes, proteins, and other biomolecules. It has been shown to act as a substrate for endoglycosidase peptide N-glycosidase F (PNGase F), which plays a crucial role in the deglycosylation of glycoproteins .

Metabolic Pathways: The compound interacts with various metabolic pathways, influencing metabolic flux and metabolite levels. Its ability to react with enzymes enhances its significance in biochemical reactions .

Cellular Effects

PTAP has notable effects on different cell types:

  • Cellular Probes: It serves as a fluorescent probe for lipid bilayer model membranes and is utilized as a marker for living cells in culture .
  • Subcellular Localization: The compound's localization within cellular compartments can affect its biological activity. Targeting signals may direct PTAP to specific organelles, enhancing its functional roles .

Molecular Mechanisms

At the molecular level, PTAP exerts its effects through binding interactions with biomolecules. The aziridine end groups are particularly reactive towards carboxyl groups found in various substrates, facilitating crosslinking reactions that can modify cellular functions .

Applications

PTAP is widely used across multiple domains:

  • Industrial Applications: It is employed as a crosslinking agent in adhesives, coatings, inks, and photographic films due to its ability to enhance the mechanical properties of materials .
  • Biomedical Research: The compound's reactivity makes it suitable for developing drug delivery systems and biomaterials that require specific interactions with biological molecules.

Case Studies and Research Findings

Several studies have documented the biological activity of PTAP:

  • Antimicrobial Activity: Research indicates that PTAP exhibits antimicrobial properties against various pathogens, making it a candidate for developing new antimicrobial agents.
  • Cell Proliferation Studies: In vitro studies have demonstrated that PTAP can influence cell proliferation rates in cancer cell lines, suggesting potential applications in cancer therapy.

Summary of Findings

Property Details
Molecular Formula C20H33N3O7C_{20}H_{33}N_{3}O_{7}
Molecular Weight Approximately 427.5 g/mol
Key Reactions Forms covalent bonds with proteins; substrate for PNGase F
Applications Used in adhesives, coatings, biomedical materials
Biological Effects Antimicrobial activity; influences cell proliferation

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of Pentaerythritol tris(3-(1-aziridinyl)propionate) that influence experimental design and handling protocols?

Answer: Key physicochemical properties include:

PropertyValue/DescriptionRelevance to Experimental Design
Molecular FormulaC₂₀H₃₃N₃O₇Determines stoichiometry in reactions.
Molecular Weight427.49 g/molCritical for molarity calculations.
Density1.158 g/mL at 25°CAffects volumetric dosing accuracy.
Boiling Point542.3 ± 50.0°C (predicted)Guides solvent selection and reflux conditions.
Flash Point113°CInforms safety protocols for high-temperature use.
Storage Conditions2–8°C, dry environmentPrevents hydrolysis and premature crosslinking .

Methodological Note:

  • Handling: Use anhydrous solvents and inert atmospheres (e.g., nitrogen) to mitigate aziridine hydrolysis.
  • Safety: Implement PPE (gloves, goggles) due to skin/eye irritation risks (H315-H319 hazards) .

Q. How can researchers quantify residual aziridine groups post-crosslinking to assess reaction efficiency?

Answer: Common analytical techniques include:

  • FTIR Spectroscopy: Track the disappearance of the aziridine C-N-C stretching band (~1,250 cm⁻¹) to confirm ring-opening .
  • Titration: Use aqueous HCl to titrate unreacted aziridine groups, exploiting their basicity.
  • NMR Spectroscopy: Monitor proton shifts (e.g., aziridine CH₂ groups at δ 1.5–2.5 ppm) to quantify residual groups .

Methodological Note:

  • Sample Preparation: Quench reactions with acidic solutions (e.g., 0.1 M HCl) to halt crosslinking before analysis.
  • Calibration: Prepare standards with known aziridine concentrations for quantitative NMR or titration.

Advanced Research Questions

Q. How do competing side reactions (e.g., hydrolysis) impact the crosslinking kinetics of Pentaerythritol tris(3-(1-aziridinyl)propionate) in aqueous systems?

Answer: Hydrolysis of aziridine groups generates unreactive propionic acid derivatives, reducing crosslinking efficiency. Key factors:

  • pH Dependence: Acidic/basic conditions accelerate hydrolysis. Optimal pH for crosslinking is neutral to slightly acidic (pH 5–7) .
  • Kinetic Studies: Use real-time FTIR or rheometry to monitor gelation times under varying humidity levels.

Data Contradiction Analysis:

  • While the compound is moisture-sensitive, studies like Soucek & Yi (2013) successfully crosslinked chitosan in aqueous media by controlling pH and reaction time . This suggests hydrolysis can be mitigated through rapid reaction kinetics.

Q. What strategies prevent premature gelation during crosslinking with Pentaerythritol tris(3-(1-aziridinyl)propionate)?

Answer:

  • Temperature Control: Perform reactions at 4–10°C to slow aziridine reactivity until all components are uniformly mixed.
  • Sequential Mixing: Add crosslinker incrementally via syringe pump to avoid localized high concentrations.
  • Solvent Selection: Use polar aprotic solvents (e.g., DMF) to stabilize aziridine groups without triggering hydrolysis .

Methodological Note:

  • Rheological Monitoring: Track viscosity changes to identify the gel point and adjust addition rates dynamically.

Q. How does the spatial arrangement of aziridine groups influence the mechanical properties of crosslinked polymer networks?

Answer: The trifunctional structure enables:

  • Network Homogeneity: Compared to tetrafunctional analogs, the asymmetric branching reduces steric hindrance, enhancing crosslink density in flexible polymers (e.g., polyurethanes).
  • Mechanical Testing: Use dynamic mechanical analysis (DMA) to compare storage modulus (G') and glass transition temperatures (Tg) of networks formed with mono-, tri-, and tetrafunctional aziridines .

Case Study:

  • In chitosan films, the compound produced a 40% increase in tensile strength compared to glutaraldehyde crosslinking, attributed to uniform network formation .

Properties

IUPAC Name

[2,2-bis[3-(aziridin-1-yl)propanoyloxymethyl]-3-hydroxypropyl] 3-(aziridin-1-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N3O7/c24-13-20(14-28-17(25)1-4-21-7-8-21,15-29-18(26)2-5-22-9-10-22)16-30-19(27)3-6-23-11-12-23/h24H,1-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAPCRJOPWXUMSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN1CCC(=O)OCC(CO)(COC(=O)CCN2CC2)COC(=O)CCN3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6044696
Record name 3-{[3-(Aziridin-1-yl)propanoyl]oxy}-2-({[3-(aziridin-1-yl)propanoyl]oxy}methyl)-2-(hydroxymethyl)propyl 3-(aziridin-1-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6044696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57116-45-7
Record name Pentaerythritol tris[3-(1-aziridinyl)propionate]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57116-45-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name XAMA 7
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057116457
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Aziridinepropanoic acid, 1,1'-[2-[[3-(1-aziridinyl)-1-oxopropoxy]methyl]-2-(hydroxymethyl)-1,3-propanediyl] ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-{[3-(Aziridin-1-yl)propanoyl]oxy}-2-({[3-(aziridin-1-yl)propanoyl]oxy}methyl)-2-(hydroxymethyl)propyl 3-(aziridin-1-yl)propanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentaerythritol tris(3-aziridin-1-ylpropionate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.045
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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